4-methoxy-N-octadecylaniline
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Overview
Description
4-Methoxy-N-octadecylaniline is an organic compound with the molecular formula C25H45NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an octadecyl group, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-octadecylaniline typically involves the reaction of 4-methoxyaniline with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-octadecylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-N-octadecylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and liquid crystals
Mechanism of Action
The mechanism of action of 4-methoxy-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The methoxy group can donate electrons to the aromatic ring, enhancing its reactivity. The long octadecyl chain provides hydrophobic interactions, which can influence the compound’s binding affinity to biological targets. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Octadecylaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the octadecyl group.
N-Octadecylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Methoxy-N-octadecylaniline is unique due to the presence of both the methoxy and octadecyl groups. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C25H45NO |
---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
4-methoxy-N-octadecylaniline |
InChI |
InChI=1S/C25H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26-24-19-21-25(27-2)22-20-24/h19-22,26H,3-18,23H2,1-2H3 |
InChI Key |
SFDDCBOFQQLKRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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